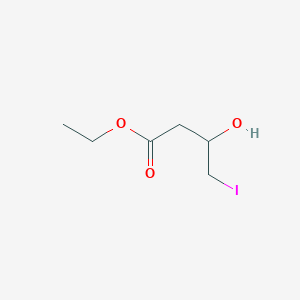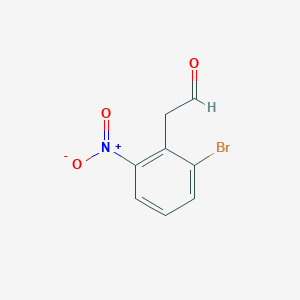![molecular formula C20H20ClN3O3S B2667516 1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole CAS No. 2379996-43-5](/img/structure/B2667516.png)
1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole, also known as AZD5363, is a potent and selective inhibitor of protein kinase B (PKB/Akt). It is a small molecule drug that has shown promising results in preclinical studies for the treatment of various types of cancer.
Aplicaciones Científicas De Investigación
1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole has been extensively studied for its anticancer properties. It has shown efficacy in inhibiting the growth of various types of cancer cells, including breast, prostate, and ovarian cancer cells. In preclinical studies, this compound has been shown to enhance the effects of other chemotherapeutic agents and radiation therapy. It has also been shown to inhibit the growth of cancer stem cells, which are thought to be responsible for tumor recurrence and metastasis.
Mecanismo De Acción
1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole is a selective inhibitor of PKB/Akt, which is a key signaling protein involved in cell survival, proliferation, and metabolism. By inhibiting PKB/Akt, this compound induces apoptosis (programmed cell death) in cancer cells and inhibits their growth and proliferation. This compound has also been shown to inhibit the mTORC1 signaling pathway, which is another key regulator of cell growth and metabolism.
Biochemical and Physiological Effects
This compound has been shown to have several biochemical and physiological effects in preclinical studies. It has been shown to inhibit the phosphorylation of PKB/Akt and its downstream targets, such as mTORC1 and FOXO transcription factors. It has also been shown to induce apoptosis in cancer cells by activating caspase enzymes and inhibiting anti-apoptotic proteins such as Bcl-2. In addition, this compound has been shown to inhibit cancer cell migration and invasion, which are important processes for tumor metastasis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the main advantages of 1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole for lab experiments is its selectivity for PKB/Akt. This allows researchers to study the specific effects of PKB/Akt inhibition on cancer cells and other biological processes. Another advantage is its potency, which allows for lower doses and less toxicity compared to other PKB/Akt inhibitors. However, one limitation of this compound is its poor solubility in water, which can make it difficult to administer in vivo. It also has a short half-life in the body, which may limit its efficacy in clinical settings.
Direcciones Futuras
There are several future directions for the development and use of 1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole. One direction is to further study its efficacy in combination with other chemotherapeutic agents and radiation therapy. Another direction is to study its effects on other biological processes beyond cancer, such as diabetes and neurodegenerative diseases. Additionally, there is a need for the development of more potent and selective PKB/Akt inhibitors with better pharmacokinetic properties for clinical use.
Métodos De Síntesis
The synthesis of 1-[1-(5-Chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole involves several steps, starting with the reaction of 5-chloro-2-methoxybenzenesulfonyl chloride with azetidine-3-amine to form the sulfonylazetidine intermediate. This intermediate is then reacted with 2-cyclopropylbenzimidazole in the presence of a palladium catalyst to yield this compound. The final product is purified using column chromatography and characterized using various analytical techniques such as NMR spectroscopy and mass spectrometry.
Propiedades
IUPAC Name |
1-[1-(5-chloro-2-methoxyphenyl)sulfonylazetidin-3-yl]-2-cyclopropylbenzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20ClN3O3S/c1-27-18-9-8-14(21)10-19(18)28(25,26)23-11-15(12-23)24-17-5-3-2-4-16(17)22-20(24)13-6-7-13/h2-5,8-10,13,15H,6-7,11-12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WSZSUWAYFPVICT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C(C=C1)Cl)S(=O)(=O)N2CC(C2)N3C4=CC=CC=C4N=C3C5CC5 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20ClN3O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
417.9 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![7-[(2-chlorophenyl)methyl]-1,3-dimethyl-8-[(2Z)-2-[(3-nitrophenyl)methylidene]hydrazinyl]purine-2,6-dione](/img/no-structure.png)
![1,3-dimethyl-5-(2-methylphenyl)-5,9-dihydrofuro[3',4':5,6]pyrido[2,3-d]pyrimidine-2,4,6(1H,3H,8H)-trione](/img/structure/B2667435.png)

![9-Methoxy-2-(2-methoxyphenyl)-1,5-dihydrochromeno[2,3-d]pyrimidine-4-thione](/img/structure/B2667437.png)

![(4-Oxo-1,4-dihydropyrimido[1,2-a]benzimidazol-2-yl)acetic acid](/img/structure/B2667441.png)
![(E)-1-[2-(2-chlorophenyl)-1,3-thiazol-5-yl]-3-(dimethylamino)-2-propen-1-one](/img/structure/B2667443.png)

![2-(4-chlorophenyl)-N-(10-ethyl-11-oxo-10,11-dihydrodibenzo[b,f][1,4]oxazepin-2-yl)acetamide](/img/structure/B2667449.png)
![Methyl 4-((6-chlorobenzo[d]thiazol-2-yl)(3-(dimethylamino)propyl)carbamoyl)benzoate hydrochloride](/img/structure/B2667451.png)
![(E)-N-(4-butylphenyl)-2-cyano-3-[1-(2,3-dichlorophenyl)-2,5-dimethylpyrrol-3-yl]prop-2-enamide](/img/structure/B2667453.png)

